4-Methyl-5-propyl-2H-1,3-dioxol-2-one
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Overview
Description
4-Methyl-5-propyl-2H-1,3-dioxol-2-one is a cyclic carbonate compound known for its unique structural properties and versatile applications. This compound is part of the dioxolane family, which is characterized by a five-membered ring containing two oxygen atoms. Its molecular formula is C7H12O3, and it is often used as an intermediate in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-propyl-2H-1,3-dioxol-2-one typically involves the reaction of propyl alcohol with dimethyl carbonate in the presence of a base catalyst. The reaction proceeds through a transesterification mechanism, where the alcohol group of propyl alcohol replaces one of the methoxy groups in dimethyl carbonate, forming the desired cyclic carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-propyl-2H-1,3-dioxol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the cyclic carbonate into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted cyclic carbonates, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-5-propyl-2H-1,3-dioxol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of pro-drugs, which are inactive compounds that can be metabolized into active drugs within the body.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its ability to form stable and flexible polymeric structures.
Mechanism of Action
The mechanism by which 4-Methyl-5-propyl-2H-1,3-dioxol-2-one exerts its effects is primarily through its ability to undergo ring-opening reactions. These reactions can generate reactive intermediates that interact with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry and drug development.
Comparison with Similar Compounds
- 4,5-Dimethyl-1,3-dioxol-2-one
- 4-Chloromethyl-5-methyl-1,3-dioxol-2-one
- 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Comparison: Compared to its analogs, 4-Methyl-5-propyl-2H-1,3-dioxol-2-one exhibits unique reactivity due to the presence of the propyl group. This structural variation can influence the compound’s physical properties, such as solubility and boiling point, as well as its reactivity in chemical reactions. The propyl group also enhances the compound’s potential as a versatile intermediate in organic synthesis, providing opportunities for the development of novel materials and pharmaceuticals.
Properties
CAS No. |
676126-87-7 |
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Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
4-methyl-5-propyl-1,3-dioxol-2-one |
InChI |
InChI=1S/C7H10O3/c1-3-4-6-5(2)9-7(8)10-6/h3-4H2,1-2H3 |
InChI Key |
GOPXMCOHMXTOEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(OC(=O)O1)C |
Origin of Product |
United States |
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